

Application Notes and Protocols: Fabrication of Photoresponsive Materials with 4-(Methylamino)azobenzene

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Compound of Interest

Compound Name: 4-(Methylamino)azobenzene

Cat. No.: B181196

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Introduction

4-(Methylamino)azobenzene (4-MAAB) is a photochromic molecule that undergoes reversible isomerization between its trans and cis states upon exposure to light. This property makes it a valuable building block for the fabrication of "smart" materials that can respond to optical stimuli. The trans isomer is the more thermodynamically stable state and can be converted to the cis isomer by irradiation with UV or visible light. The reverse process, from cis back to trans, can be triggered by visible light of a different wavelength or occurs thermally in the dark. [1] For 4-MAAB, the electron-donating amino group facilitates a rapid thermal back isomerization, with the cis isomer reverting to the trans isomer in under one second at room temperature. [1] This rapid, reversible change in molecular geometry and polarity is being harnessed to create a variety of photoresponsive materials, including hydrogels, polymers, and crystalline actuators, with promising applications in drug delivery, tissue engineering, and micromanipulation. [2][3]

Photophysical and Material Properties

The photoresponsive behavior of materials incorporating 4-MAAB is dictated by the distinct properties of its isomers. The isomerization process leads to significant changes in molecular

shape, dipole moment, and absorption spectra, which in turn alter the macroscopic properties of the material.

Quantitative Data Summary

The following tables summarize key quantitative data for **4-(Methylamino)azobenzene** and materials fabricated with similar azobenzene derivatives. This data is crucial for designing experiments and predicting material performance.

Property	Value / Range	Wavelength / Conditions	Citation(s)
Photophysical Properties of 4-MAAB			
trans → cis Isomerization	Monochromatic visible light	e.g., Blue LED light	[1]
cis → trans Isomerization	Thermal back-isomerization	< 1 second at room temperature	[1]
Properties of Azobenzene-based Materials			
Adhesion Strength (Hydrogel) ¹	360.7 ± 10.1 kPa	On skin	[4]
Viscosity Change (Hydrogel) ²	~45 Pa·s → Lower upon heating	10 °C → 70 °C	[5]
Crystal Motion (4-MAAB)	Light intensity-dependent crawling	0 - 250 mW cm ⁻²	[2]

¹Data for a hydrogel fabricated with 4-methoxyazobenzene acrylate, a structurally similar photoresponsive monomer. ²Data for a hydrogel based on a different symmetric azobenzene amphiphile, demonstrating the principle of stimulus-responsive viscosity changes.

Experimental Protocols & Methodologies

Detailed protocols for the fabrication of photoresponsive materials using azobenzene derivatives are provided below. These can be adapted for use with **4-(Methylamino)azobenzene** or its functionalized analogues.

Protocol 1: Synthesis of a Photoresponsive Azobenzene Acrylate Monomer

This protocol describes the synthesis of an acrylate monomer functionalized with an azobenzene derivative, which can then be polymerized to form photoresponsive hydrogels or polymers. This is a general procedure that can be adapted for **4-(Methylamino)azobenzene** by starting with the corresponding 4-MAAB-alcohol.

Materials:

- 4-Hydroxyazobenzene (or a **4-(Methylamino)azobenzene** derivative with a hydroxyl group)
- Acryloyl chloride
- Triethylamine (TEA)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Nitrogen gas supply
- Standard glassware for organic synthesis

Procedure:

- **Dissolution:** In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve the starting hydroxy-azobenzene compound in anhydrous THF. Add triethylamine to the solution, which will act as a base.

- **Reaction Initiation:** Cool the flask to approximately 5°C using an ice bath. Slowly add acryloyl chloride to the reaction mixture dropwise.
- **Reaction Progression:** Allow the mixture to react for 24 hours at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by adding water. Extract the organic product into dichloromethane.
- **Purification:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude azobenzene acrylate monomer.
- **Final Purification:** Purify the monomer using column chromatography to obtain the final product.

Protocol 2: Fabrication of a Photoresponsive Azobenzene Hydrogel

This protocol outlines the preparation of a photoresponsive hydrogel via free-radical polymerization of an azobenzene acrylate monomer with other co-monomers.

Materials:

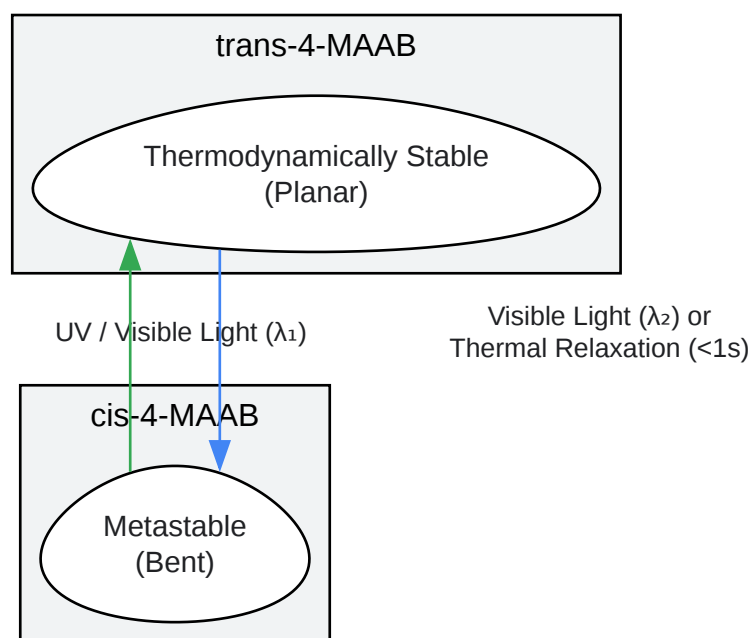
- Azobenzene acrylate monomer (from Protocol 1)
- Acrylamide (AAM)
- Cross-linker (e.g., dialdehyde-functionalized polyethylene glycol, DF-PEG)
- Cationic co-monomer (e.g., [3-(methacryloylamino)propyl]-trimethylammonium chloride, MAPTAC)
- Photoinitiator (e.g., Irgacure 2959)
- Deionized water

Procedure:

- **Pre-gel Solution:** Prepare an aqueous solution containing the desired concentrations of the azobenzene acrylate monomer, acrylamide, DF-PEG, and MAPTAC.
- **Initiator Addition:** Dissolve the photoinitiator in the pre-gel solution. Ensure complete dissolution by vortexing or sonicating briefly.
- **Molding:** Pour the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).
- **Polymerization:** Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The time will depend on the initiator concentration and light intensity.
- **Extraction:** Carefully remove the polymerized hydrogel from the mold.
- **Washing:** Submerge the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers and initiator.
- **Storage:** Store the purified hydrogel in deionized water until further use.

Visualizations: Workflows and Mechanisms

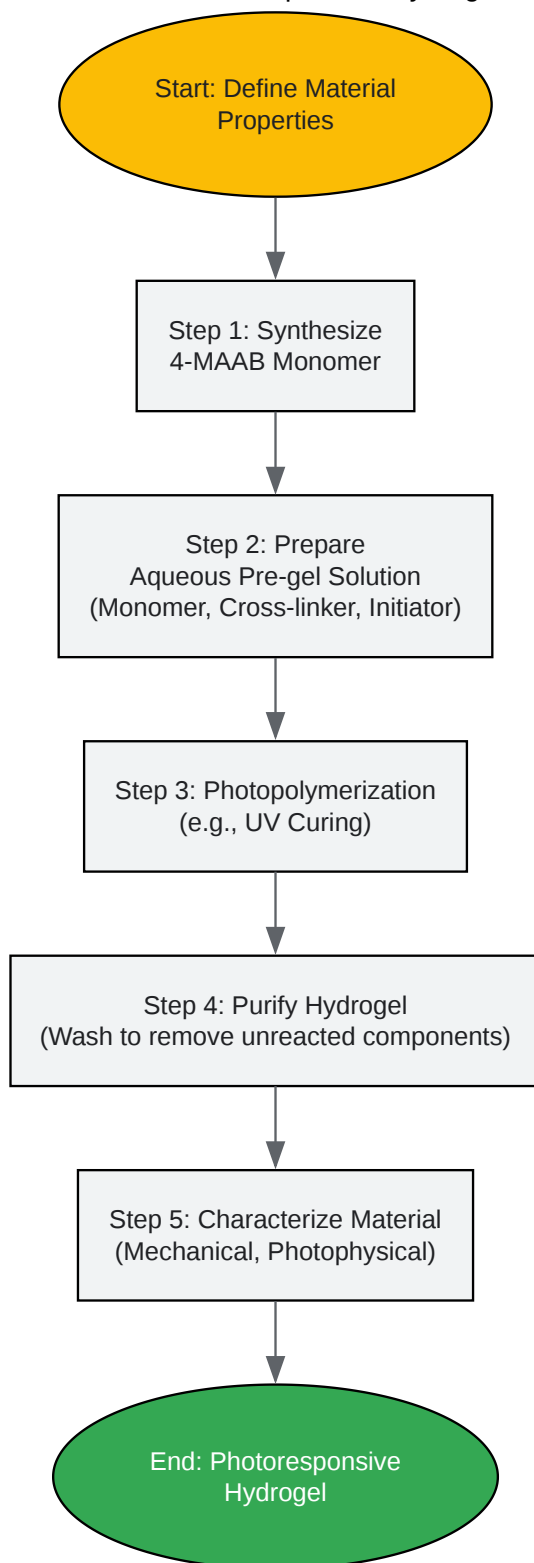
Diagrams created using Graphviz are provided to illustrate key processes involved in the fabrication and function of 4-MAAB-based materials.



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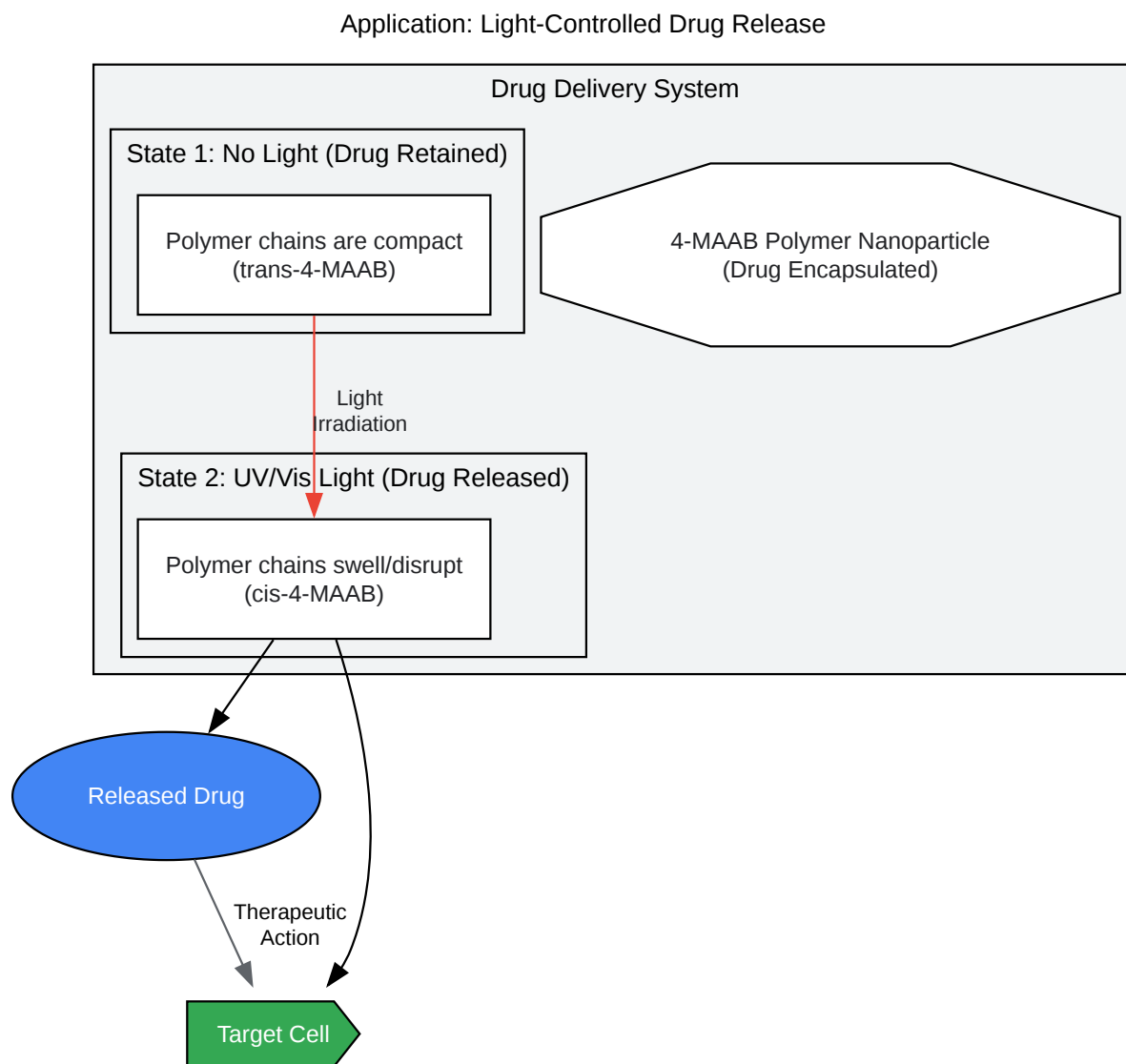
Caption: Reversible photoisomerization of **4-(Methylamino)azobenzene** (4-MAAB).

General Workflow for Photoresponsive Hydrogel Fabrication



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Caption: Workflow for fabricating a 4-MAAB functionalized hydrogel.



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Caption: Light-triggered drug release from a 4-MAAB nanoparticle carrier.

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